N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
CAS No.: 2034364-79-7
Cat. No.: VC6663000
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034364-79-7 |
|---|---|
| Molecular Formula | C13H16N2O4S |
| Molecular Weight | 296.34 |
| IUPAC Name | N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O4S/c1-9-10(7-15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17) |
| Standard InChI Key | BJQCOXVCASQOOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCC(C2=CC=CS2)OCCO |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 286.33 g/mol
Structural Features
This compound contains:
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A 5-methylisoxazole core, which is a heterocyclic ring system often associated with bioactivity.
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A carboxamide group, contributing to hydrogen bonding capabilities.
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A thiophene ring, which is a sulfur-containing aromatic system, known for enhancing lipophilicity and electronic properties.
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A hydroxyethoxy side chain, introducing hydrophilic characteristics.
Chemical Identifiers
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IUPAC Name: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
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SMILES Notation: Cc1c(c(no1)C(=O)NCC(C2=CC=CS2)O)OCCO
Synthesis Pathway
The synthesis of this compound likely involves:
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Preparation of the 5-methylisoxazole-4-carboxylic acid derivative.
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Coupling of the carboxylic acid with an amine group containing the thiophene and hydroxyethoxy substituents.
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Use of activating agents (e.g., carbodiimides) to facilitate amide bond formation.
Potential Applications
This compound's structural features suggest possible roles in:
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Drug Discovery: The presence of heterocycles like isoxazole and thiophene often correlates with bioactivity.
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Enzyme Inhibition: The amide group could interact with enzyme active sites, making it a candidate for inhibitory studies.
Pharmacological Insights
Compounds with similar scaffolds have shown:
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Anticancer activity by targeting specific enzymes or pathways.
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Anti-inflammatory effects through modulation of oxidative stress or cytokine production.
Table: Comparative Analysis with Related Compounds
| Compound Name | Activity | Key Structural Features |
|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)... | Anti-inflammatory | Thiophene core, cyano group |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, anticancer | Bromophenyl group, thiazole ring |
| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)... | Unknown (potential drug candidate) | Isoxazole ring, thiophene, hydroxyethoxy chain |
Future Directions for Study
To fully understand the potential of this compound:
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Biological Assays: Evaluate its activity against cancer cell lines or microbial strains.
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Molecular Docking Studies: Predict binding affinity to target proteins.
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Toxicity Studies: Assess safety profiles in vitro and in vivo.
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